An In-depth Technical Guide to tRNA-Derived Fragments (tRFs) and Their Function
An In-depth Technical Guide to tRNA-Derived Fragments (tRFs) and Their Function
For Researchers, Scientists, and Drug Development Professionals
Introduction
Transfer RNA (tRNA), traditionally known for its canonical role in protein synthesis, has emerged as a source of a novel class of small non-coding RNAs known as tRNA-derived fragments (tRFs). These fragments are not random degradation products but are precisely generated through the cleavage of precursor or mature tRNAs by specific ribonucleases.[1][2][3] Growing evidence indicates that tRFs are critical regulators of various biological processes and are implicated in the pathophysiology of numerous human diseases, including cancer, neurological disorders, and metabolic diseases.[4][5] This technical guide provides a comprehensive overview of tRFs, including their biogenesis, classification, and diverse functions, with a focus on quantitative data, experimental methodologies, and the signaling pathways they modulate.
Biogenesis and Classification of tRNA-Derived Fragments
tRFs are generated from pre-tRNAs or mature tRNAs through cleavage by enzymes such as Angiogenin (ANG), Dicer, and RNase Z/ELAC2. They are broadly classified based on their site of origin from the parent tRNA.
The main classes of tRFs include:
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tRF-5s: Derived from the 5' end of mature tRNAs, these are further subdivided into tRF-5a, tRF-5b, and tRF-5c based on their length.
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tRF-3s: Originating from the 3' end of mature tRNAs, these fragments include the CCA tail.
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tRF-1s: Generated from the 3' trailer sequence of pre-tRNAs during their maturation.
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Internal tRFs (i-tRFs): Produced from the internal region of mature tRNAs.
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tRNA Halves (tiRNAs): These are longer fragments (31-40 nucleotides) generated by the cleavage of the anticodon loop of mature tRNAs, typically under stress conditions, resulting in 5'-tiRNAs and 3'-tiRNAs.
The biogenesis of these fragments is a regulated process, influenced by cellular conditions and stress, leading to specific tRF profiles in different physiological and pathological states.
Quantitative Dysregulation of tRFs in Disease
The expression levels of specific tRFs are significantly altered in various diseases, highlighting their potential as biomarkers and therapeutic targets. The following tables summarize the quantitative changes in tRF expression across different disease contexts.
Cancer
| tRF Name | Cancer Type | Tissue/Fluid | Fold Change (Tumor vs. Normal) | p-value | Reference |
| tRF-32-XSXMSL73VL4YK | Breast Cancer | Tissue | 6.5781 | 0.0226 | |
| tRF-32-Q99P9P9NH57SJ | Breast Cancer | Tissue | -2.6476 | 0.0189 | |
| tRF-17-79MP9PP | Breast Cancer | Tissue | -4.8984 | 0.0276 | |
| tRF-Gly-CCC-046 | Breast Cancer | Tissue | Downregulated | < 0.0001 | |
| tRF-Tyr-GTA-010 | Breast Cancer | Tissue | Downregulated | < 0.0001 | |
| tRF-Pro-TGG-001 | Breast Cancer | Tissue | Downregulated | < 0.0001 | |
| tRF-Ser-TGA-010 | Lung Adenocarcinoma | Tissue | Downregulated | < 0.05 | |
| tRF-Arg-CCT-018 | Lung Adenocarcinoma | Tissue | Downregulated | < 0.05 | |
| tRF-Val-CAC-017 | Lung Adenocarcinoma | Tissue | Downregulated | < 0.05 | |
| tRF-22-WB86Q3P92 | Colorectal Cancer | Tissue | Upregulated | < 0.05 | |
| tRF-22-WE8SPOX52 | Colorectal Cancer | Tissue | Upregulated | < 0.05 | |
| tRF-3022b | Colorectal Cancer | Tissue & Plasma Exosomes | Upregulated | < 0.05 |
Neurological Disorders
| tRF Name | Disease | Brain Region/Fluid | Fold Change (Disease vs. Control) | p-value | Reference |
| Overall tRFs | Alzheimer's Disease | Hippocampus | 2.4-fold increase | < 0.05 | |
| tRF5s (Top 10 expressed) | Alzheimer's Disease | Hippocampus | Upregulated | < 0.05 | |
| tRF-Thr-CGT-003 | Alzheimer's Disease (Mouse Model) | Brain | Upregulated | < 0.05 | |
| tRF-Leu-CAA-004 | Alzheimer's Disease (Mouse Model) | Brain | Downregulated | < 0.05 | |
| tRF-20-1HPSR9O9 | Alzheimer's Disease | Small neuron-derived extracellular vesicles | Upregulated | < 0.05 | |
| tRF-33-RM7KYUPRENRHD2 | Alzheimer's Disease | Small neuron-derived extracellular vesicles | Downregulated | < 0.05 |
Metabolic Diseases
| tRF Name | Disease | Tissue/Fluid | Fold Change (Disease vs. Control) | p-value | Reference |
| tRF-Val-CAC-005 | Nonalcoholic Fatty Liver Disease | Plasma | Upregulated | < 0.01 | |
| tiRNA-His-GTG-001 | Nonalcoholic Fatty Liver Disease | Plasma | Upregulated | < 0.01 | |
| tRF-Ala-CGC-006 | Nonalcoholic Fatty Liver Disease | Plasma | Upregulated | < 0.01 | |
| tRF-3001b | Nonalcoholic Fatty Liver Disease (Mouse Model) | Liver | Upregulated | < 0.05 | |
| tRF-1-28-Glu-TTC-3-M2 | Type 2 Diabetes (Overweight) | Adipose Tissue | Upregulated | < 0.05 | |
| tRF-1-31-His-GTG-1 | Type 2 Diabetes (Overweight) | Adipose Tissue | Downregulated | < 0.05 | |
| tRF5-GluCTC | Diabetic Nephropathy | Serum | Upregulated | < 0.05 | |
| tRF5-AlaCGC | Diabetic Nephropathy | Serum | Upregulated | < 0.05 | |
| tRF3-GlyGCC | Diabetic Nephropathy | Serum | Downregulated | < 0.05 |
Functions of tRNA-Derived Fragments
tRFs exert their biological functions through diverse mechanisms, acting as key regulators in numerous cellular processes.
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Translational Regulation: tRFs can inhibit protein synthesis by interfering with ribosome biogenesis or by displacing translation initiation factors. Some tRFs, particularly 5'-tiRNAs, can displace the eIF4G/A complex, thereby inhibiting translation initiation.
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Gene Silencing: Certain tRFs can function in a manner analogous to microRNAs (miRNAs), associating with Argonaute (AGO) proteins to mediate the silencing of target mRNAs. This interaction can lead to mRNA degradation or translational repression.
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Regulation of RNA-Binding Proteins: tRFs can interact with RNA-binding proteins (RBPs), thereby modulating their activity. A prominent example is the interaction with Y-box binding protein 1 (YBX1), where tRFs can displace oncogenic transcripts from YBX1, leading to their destabilization.
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Cell Proliferation and Apoptosis: Dysregulation of tRF expression has been shown to impact cell cycle progression, proliferation, and apoptosis in various cancer types.
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Stress Response: The production of certain tRFs, especially tiRNAs, is induced by various stress conditions, and these fragments play a role in the cellular stress response.
Key Signaling Pathways Modulated by tRFs
tRFs are increasingly recognized as important components of cellular signaling networks. They can influence major pathways implicated in cell growth, survival, and metabolism.
References
- 1. Endogenous tRNA-Derived Fragments Suppress Breast Cancer Progression via YBX1 Displacement [cancer.fr]
- 2. researchgate.net [researchgate.net]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. tRNA-Derived Fragments in Alzheimer’s Disease: Implications for New Disease Biomarkers and Neuropathological Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A novel tRNA-derived fragment tRF-3022b modulates cell apoptosis and M2 macrophage polarization via binding to cytokines in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
